molecular formula C17H20Cl3NO B1395141 4-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride CAS No. 1219982-67-8

4-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride

Cat. No. B1395141
M. Wt: 360.7 g/mol
InChI Key: XUWRTMNJZVIPEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride” is a chemical compound with the formula C₁₇H₂₀Cl₃NO . It’s available from various lab equipment and supplies vendors .


Physical And Chemical Properties Analysis

Some of the physical and chemical properties of a compound include its melting point, boiling point, density, and solubility. According to ChemicalBook, this compound has certain physical and chemical properties, but the specific values are not provided .

Scientific Research Applications

    2,4-Dichloro-1-naphthol

    • Application : This compound has been used in spectrophotometric determination of arginine with previous modifications of the Sakaguchi reaction guanidinoacetate and guanidinosuccinate assay of urine, an indicator of kidney dysfunction .

    2,3-Dichloro-1,4-Naphthoquinone

    • Application : This compound is useful for applications in organic synthesis and preparation of a diverse new compounds, such as 2,3-substituted derivatives and heterocycles, including those with the core naphthoquinone structure fused .

    2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine

    • Application : These compounds were prepared using organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favouring the formation of C-4 substituted products .
    • Method of Application : The specific methods of application involve the use of organolithium reagents and nucleophilic attack on pyrimidines .

    Regioselective Synthesis of New Pyrimidine Derivatives

    • Application : The study discusses the regioselective synthesis of new pyrimidine derivatives using organolithium reagents. The focus is on the introduction of a new hydrophobic side chain and the reactivity of the C-4 position of the halopyrimidines .
    • Method of Application : The method involves the use of organolithium reagents and nucleophilic attack on pyrimidines .

    Anti-inflammatory Activities of Pyrimidines

    • Application : The study discusses the anti-inflammatory effects of pyrimidines and their structure–activity relationships (SARs). Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
    • Method of Application : The specific methods of application are not detailed in the source, but it involves the study of the anti-inflammatory effects of pyrimidines .
    • Results : The results revealed that all of the 5-substituted 4,6-dichloro-2-[(N, N-dimethylamino)methyleneamino]pyrimidine derivatives potently suppressed NO generation .

    Biodegradation of 2,4-Dichlorophenoxyacetic Acid

    • Application : The study discusses the biodegradation of 2,4-dichlorophenoxyacetic acid (2,4-D), a herbicide extensively used as a weed killer on cereal crops and pastures. The focus is on the role of biological agents, particularly fungi, in degrading this herbicide .
    • Method of Application : The specific methods of application are not detailed in the source, but it involves the use of biological agents, such as fungi, for the degradation of the herbicide .

    Discovery and Development of 2,4-D

    • Application : The study discusses the discovery and development of 2,4-D during World War II, which initiated a revolution in chemical weed control. The focus is on the introduction of a new hydrophobic side chain and the reactivity of the C-4 position of the halopyrimidines .
    • Method of Application : The specific methods of application are not detailed in the source, but it involves the use of 2,4-D for weed control .

Safety And Hazards

This compound is labeled as an irritant, which means it can cause irritation to the skin, eyes, or respiratory tract .

properties

IUPAC Name

4-[2-(2,4-dichloronaphthalen-1-yl)oxyethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2NO.ClH/c18-15-11-16(19)17(14-4-2-1-3-13(14)15)21-10-7-12-5-8-20-9-6-12;/h1-4,11-12,20H,5-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWRTMNJZVIPEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=C(C=C(C3=CC=CC=C32)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride
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4-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride
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4-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride
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4-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride
Reactant of Route 6
4-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride

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